Introduction: Strategic Importance of 6-Bromo-7-fluoroquinoline
Introduction: Strategic Importance of 6-Bromo-7-fluoroquinoline
An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-7-fluoroquinoline (CAS No. 127827-52-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, core applications, and detailed safety protocols. The guide is structured to deliver not just data, but also field-proven insights into the causality behind its utility and handling, ensuring a blend of technical accuracy and practical expertise.
6-Bromo-7-fluoroquinoline is a halogenated derivative of quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and bromine atoms at the 6- and 7-positions, respectively, significantly enhances the molecule's utility as a synthetic intermediate.
The fluorine atom is a well-established bioisostere for a hydrogen atom but offers profound changes in electronic properties, metabolic stability, and binding interactions of the final compound. The bromo-substituent serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functional groups. This dual-functionality makes 6-Bromo-7-fluoroquinoline a highly valuable precursor in the synthesis of complex molecules, particularly within the renowned class of fluoroquinolone antibiotics, which are known to be effective against a broad spectrum of bacteria.[1][2] These antibiotics typically exert their therapeutic effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription.[3][4][5]
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and synthesis.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 127827-52-5 | [6] |
| Molecular Formula | C₉H₅BrFN | [6][7] |
| Molecular Weight | 226.05 g/mol | [6] |
| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)F)Br | [7] |
| InChI Key | IFIKQQLFQMNCRN-UHFFFAOYSA-N | [6][7] |
Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [6] |
| Boiling Point | 295.7 ± 20.0 °C at 760 mmHg | [6][8] |
| Density | 1.6 ± 0.1 g/cm³ | [8] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [6][9] |
Synthesis and Reactivity Insights
While specific, detailed syntheses for 6-Bromo-7-fluoroquinoline are proprietary or sparsely published, a plausible and efficient synthetic route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. The choice of this pathway is dictated by the commercial availability of starting materials and the reaction's reliability for constructing the quinoline core.
Proposed Synthetic Workflow
The synthesis logically begins with a suitably substituted aniline, in this case, 4-bromo-3-fluoroaniline. This precursor contains the necessary halogen substituents in the correct orientation.
Caption: Proposed Gould-Jacobs synthesis pathway for 6-Bromo-7-fluoroquinoline.
Experimental Rationale:
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Condensation: The reaction of 4-bromo-3-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME) is a standard nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of EMME. This step is typically performed under mild heating to drive the reaction to completion.
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Thermal Cyclization: The resulting intermediate is cyclized at high temperatures (~250 °C). A high-boiling solvent like diphenyl ether is crucial to provide the necessary thermal energy for the intramolecular electrophilic aromatic substitution to occur, forming the quinoline ring system.
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Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated by heating. This sequence removes the carboxyl group at the 3-position, which is a remnant of the malonate reagent.
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Chlorination and Reduction: The resulting 4-quinolone is converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Finally, a selective reductive dechlorination, often using catalytic hydrogenation (H₂ over Pd/C), yields the target molecule, 6-Bromo-7-fluoroquinoline.
Applications in Drug Discovery and Agrochemicals
The true value of 6-Bromo-7-fluoroquinoline lies in its role as a versatile scaffold for building more complex, high-value molecules.
Core of Novel Fluoroquinolone Antibiotics
The primary application is in the synthesis of new fluoroquinolone antibiotics.[1][3][5] The 7-fluoro substituent is a common feature in many potent antibiotics of this class. The bromine at the 6-position provides a strategic point for modification. Using modern cross-coupling chemistry, researchers can replace the bromine with various side chains to modulate the drug's properties, such as:
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Spectrum of Activity: Targeting different bacterial species, including resistant strains.[4]
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Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.
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Safety Profile: Reducing potential side effects.
Caption: Mechanism of action for fluoroquinolone antibiotics targeting bacterial DNA gyrase.
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound serves as a building block for novel pesticides.[8] The quinoline core is present in some fungicides and insecticides. The bromo- and fluoro-substituents can be used to fine-tune the activity, environmental persistence, and selectivity of the final agrochemical product.
Safety, Handling, and Storage Protocols
Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling 6-Bromo-7-fluoroquinoline.
Hazard Identification and GHS Classification
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Pictogram: GHS07 (Exclamation Mark)[6]
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Signal Word: Warning[6]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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Recommended Handling Protocol
This protocol is designed as a self-validating system to minimize exposure risk.
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Engineering Controls:
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Personal Protective Equipment (PPE):
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Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]
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Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use. Wash and dry hands thoroughly after handling.[10]
-
Body Protection: Wear a flame-resistant lab coat and impervious clothing. Ensure closed-toe shoes are worn.[10]
-
-
Procedural Handling:
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Storage:
-
Conditions: Store in a tightly closed container in a dry, well-ventilated place.[8] Keep away from sources of ignition and incompatible materials like strong oxidizing agents.
-
-
Emergency Procedures:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation occurs.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10]
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Conclusion
6-Bromo-7-fluoroquinoline is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its carefully positioned halogen atoms provide a combination of inherent biological relevance (from the fluorine) and synthetic flexibility (from the bromine). For drug development professionals and agrochemical scientists, mastering the chemistry and handling of this intermediate opens doors to creating novel, effective, and potentially life-changing molecules. Its continued application in the synthesis of next-generation antibiotics and targeted pesticides underscores its importance in addressing global health and food security challenges.
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